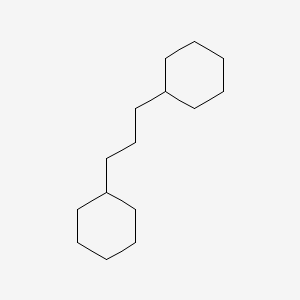

1,3-Dicyclohexylpropane

Descripción

Contextual Significance of Saturated Hydrocarbons in Advanced Chemical Science

Saturated hydrocarbons, also known as alkanes, are organic compounds composed entirely of carbon and hydrogen atoms linked by single bonds. ck12.orgtestbook.com They are considered "saturated" because they contain the maximum possible number of hydrogen atoms for their carbon framework, leaving no room for multiple bonds. ck12.orgtestbook.commsu.edu While often characterized by their relative inertness compared to unsaturated counterparts, this very stability makes them foundational to modern chemical science. cutm.ac.inwikipedia.org

The significance of saturated hydrocarbons like cycloalkanes lies in several key areas:

Energy and Fuels: The primary use of hydrocarbons is as a source of combustible fuel. wikipedia.org Saturated hydrocarbons are the main components of petroleum and natural gas, which are central to global energy production for electricity, heating, and transportation. wikipedia.orglibretexts.org

Chemical Feedstocks: Petroleum and natural gas serve as crucial raw materials for the chemical industry, providing the building blocks for a vast array of products, including solvents, plastics, and polymers. wikipedia.orglibretexts.org

Baseline for Reactivity: In organic chemistry, the low reactivity of saturated hydrocarbons provides a crucial baseline for understanding the behavior of other classes of compounds. msu.edu Their reactions, such as substitution, typically require significant energy input, highlighting the reactivity imparted by functional groups or unsaturation in other molecules. wikipedia.org

The compact, cyclic structure of cycloalkanes gives them physical properties, such as boiling and melting points, that are similar to branched alkanes. cutm.ac.in Their chemical resemblance to alkanes means they are generally unreactive with acids, bases, and oxidizing or reducing agents under normal conditions. cutm.ac.in

Overview of Research Domains Pertaining to 1,3-Dicyclohexylpropane

The distinct properties of this compound have positioned it as a compound of interest in several advanced research domains.

Liquid Organic Hydrogen Carriers (LOHC): this compound is studied as the hydrogenated counterpart to 1,3-diphenylpropane (B92013) in Liquid Organic Hydrogen Carrier (LOHC) systems. mdpi.com These systems are a promising technology for the safe storage and transport of hydrogen. mdpi.com The thermodynamic properties of the hydrogenation and dehydrogenation cycle are critical for the efficiency of these systems, and understanding the behavior of the 1,3-diphenylpropane/1,3-dicyclohexylpropane pair contributes to the development of optimal LOHC materials. mdpi.com

Materials Science: The compound is utilized in the synthesis of advanced materials. It can serve as a monomer in the creation of high-performance polyamides and is employed in the synthesis of organosilicon building blocks and block copolymers. These materials are essential for developing new products with specific, tailored properties for applications like coatings and adhesives.

Computational Chemistry and Drug Discovery: In the field of computational drug discovery, the this compound scaffold is used in the development of Quantitative Structure-Activity Relationship (QSAR) models. mit.edu Recently, it has been featured in datasets used to train and evaluate advanced machine learning models, such as Molecular-Kernel Graph Neural Networks (MolKGNN), which aim to better represent molecular features like chirality for improved drug discovery processes. biorxiv.org These models are designed to capture complex chemical patterns and predict the biological activities of molecules based on their structure. biorxiv.org

Green Chemistry and Sustainable Synthesis: Researchers are exploring the use of this compound and its derivatives in the development of more environmentally friendly chemical processes. Furthermore, related dicycloalkane structures, such as 2,2-dicyclohexylpropane (B1597342), have been synthesized directly from polycarbonate plastic waste, demonstrating a potential pathway for upcycling plastics into high-density jet fuel components. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

3-cyclohexylpropylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h14-15H,1-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQIPWNPFZCAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074705 | |

| Record name | Cyclohexane, 1,1'-(1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3178-24-3 | |

| Record name | 1,3-Dicyclohexylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003178243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dicyclohexylpropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,1'-(1,3-propanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1,3 Dicyclohexylpropane

Established Synthetic Routes for 1,3-Dicyclohexylpropane Production

The construction of the this compound framework can be achieved through several established synthetic strategies, primarily involving the formation of carbon-carbon bonds to connect the two cyclohexyl rings to a three-carbon linker, or by saturation of an aromatic precursor.

Alkylation Processes for Dicyclohexylpropane Synthesis

Friedel-Crafts alkylation presents a classical approach to forming carbon-carbon bonds between an aromatic ring and an alkylating agent. In the context of synthesizing a precursor to this compound, benzene (B151609) can be reacted with a suitable three-carbon electrophile, such as 1,3-dichloropropane (B93676) or 1,3-dibromopropane (B121459), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction proceeds through the formation of a carbocation intermediate from the dihalopropane, which then attacks the electron-rich benzene ring. The initial reaction product, 1-chloro-3-phenylpropane (B93460) or 1-bromo-3-phenylpropane, can then undergo a second Friedel-Crafts alkylation with another molecule of benzene to yield 1,3-diphenylpropane (B92013). Subsequent hydrogenation of the aromatic rings of 1,3-diphenylpropane provides this compound. The efficiency of this method can be influenced by factors such as catalyst choice, reaction temperature, and the potential for carbocation rearrangements.

Catalytic Hydrogenation of Precursors

A highly effective and common method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 1,3-diphenylpropane. This process involves the addition of hydrogen across the double bonds of the phenyl rings, converting them into saturated cyclohexane (B81311) rings. The reaction is typically carried out in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction rate and the stereoselectivity of the final product. For instance, different catalysts can lead to varying ratios of cis and trans isomers with respect to the stereochemistry of the cyclohexyl rings.

Table 1: Catalysts and Conditions for Hydrogenation

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| 5% Pd/C | H₂ (1-4 atm), Ethanol, Room Temperature | Common for general-purpose hydrogenation. |

| PtO₂ (Adam's catalyst) | H₂ (1-4 atm), Acetic Acid, Room Temperature | Often shows good activity for aromatic ring hydrogenation. |

This table is illustrative and specific conditions may vary based on the exact substrate and desired outcome.

Grignard-Type Reactions in Dicyclohexylpropane Synthesis

Grignard reactions provide a powerful tool for the formation of carbon-carbon bonds. A plausible route for the synthesis of this compound involves the reaction of a cyclohexyl Grignard reagent with a 1,3-dihalopropane. For example, cyclohexylmagnesium bromide, prepared by reacting bromocyclohexane (B57405) with magnesium metal in an anhydrous ether solvent, can act as a nucleophile. orgsyn.org The subsequent reaction with 1,3-dibromopropane would proceed via a nucleophilic substitution mechanism, where the cyclohexyl carbanion displaces the bromide ions from the propane (B168953) chain. To achieve the disubstituted product, a molar ratio of at least two equivalents of the Grignard reagent to one equivalent of the 1,3-dihalopropane is required. A related approach involves the reaction of 1,3-dibromopropane with magnesium to potentially form a di-Grignard reagent, which could then react with a suitable cyclohexyl electrophile, though intramolecular side reactions can be a challenge with di-Grignard reagents of short chain lengths. brainly.in

Reaction Chemistry and Transformational Pathways of this compound

While saturated alkanes are generally considered to be less reactive than their unsaturated or functionalized counterparts, they can participate in a variety of chemical transformations, particularly under catalytic conditions.

Role as a Starting Material in Organic Synthesis

As a saturated hydrocarbon, this compound's utility as a starting material in conventional organic synthesis is primarily centered on reactions that can activate its C-H bonds. Dehydrogenation reactions can introduce unsaturation, converting the cyclohexyl rings back into aromatic rings or forming cyclohexene (B86901) derivatives. These unsaturated products can then serve as versatile intermediates for a wide range of further functionalization reactions. Additionally, halogenation reactions, typically under free-radical conditions, can introduce halide substituents onto the alkane backbone, which can then be subjected to nucleophilic substitution or elimination reactions. The presence of multiple C-H bonds of similar reactivity (primary, secondary on the propane chain, and secondary on the cyclohexane rings) can present challenges in achieving regioselectivity in such transformations.

Participation in Carbon-Carbon Coupling Reactions, notably Iridium-Catalyzed Systems

Recent advancements in organometallic catalysis have enabled the direct functionalization of C-H bonds in alkanes, opening new avenues for their use in carbon-carbon bond-forming reactions. Iridium-based catalysts, particularly those supported by pincer ligands, have shown remarkable activity in the dehydrogenation of alkanes. nih.govnih.gov This catalytic dehydrogenation can generate olefinic intermediates in situ, which can then participate in subsequent coupling reactions. While specific examples involving this compound in iridium-catalyzed C-C coupling are not extensively documented, the general reactivity of cycloalkanes in such systems suggests its potential for these transformations. For instance, an iridium pincer complex could catalyze the dehydrogenation of one or both of the cyclohexane rings to form cyclohexene or cyclohexadiene moieties. These newly formed double bonds could then act as coupling partners in reactions such as Heck-type reactions or conjugate additions, allowing for the construction of more complex molecular architectures. The development of selective catalysts that can differentiate between the various C-H bonds in this compound remains an active area of research. unc.eduresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 1,3-Diphenylpropane | |

| Benzene | |

| 1,3-Dichloropropane | |

| 1,3-Dibromopropane | |

| Aluminum chloride | |

| 1-Chloro-3-phenylpropane | |

| 1-Bromo-3-phenylpropane | |

| Palladium on carbon (Pd/C) | |

| Platinum on carbon (Pt/C) | |

| Raney nickel | |

| Bromocyclohexane | |

| Magnesium |

Oxidation Reactions of this compound

The oxidation of alkanes is generally challenging due to the high strength of their C-C and C-H bonds. wou.edu For this compound, oxidation reactions are limited and require harsh conditions. The most extreme form of oxidation is combustion, a high-temperature process that converts the hydrocarbon into carbon dioxide and water, releasing significant energy.

Controlled, selective oxidation to produce functionalized derivatives like alcohols or ketones is not a widely documented or practical process for this specific molecule. While advanced catalytic systems exist for the 1,3-oxidation of other saturated frameworks like cyclopropanes, these methods are substrate-specific and there is no readily available research detailing their application to this compound. nih.gov

Reduction Reactions of this compound

Reduction reactions involve an increase in the number of carbon-hydrogen bonds or a decrease in the number of carbon-heteroatom bonds. As this compound is a fully saturated alkane, it contains no double bonds, triple bonds, or reducible functional groups. Its carbon atoms are in a low oxidation state and cannot be further reduced under standard chemical conditions. Therefore, reduction reactions of this compound are not chemically feasible.

Halogenation and Substitution Reactions

Like other alkanes, this compound can undergo free-radical substitution reactions, most notably halogenation with chlorine or bromine, typically initiated by ultraviolet (UV) light or heat. libretexts.orglibretexts.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, where a halogen atom replaces a hydrogen atom on the alkane structure. msu.edu

Due to the presence of multiple types of hydrogen atoms in its structure, the halogenation of this compound is non-selective and results in a mixture of constitutional isomers. The reactivity of the C-H bonds towards radical cleavage is in the order of tertiary > secondary > primary. libretexts.org This means substitution is most likely to occur at the carbon atoms where the propane chain is attached to the cyclohexyl rings.

| Hydrogen Type | Location | Number of Hydrogens | Relative Reactivity | Expected Substitution Product Type |

|---|---|---|---|---|

| Primary (1°) | - | 0 | Lowest | - |

| Secondary (2°) | C2 of propane chain; C2, C3, C5, C6 of both cyclohexyl rings | 22 | Intermediate | Secondary Halide |

| Tertiary (3°) | C1 and C3 of propane chain (attached to rings) | 2 | Highest | Tertiary Halide |

The reaction with chlorine tends to be less selective than with bromine, producing a product mixture that more closely reflects the statistical distribution of the different hydrogen atoms. msu.edu Bromination, being a less exothermic and more selective reaction, would yield a higher proportion of the thermodynamically favored tertiary halides.

Green Chemistry Principles in this compound Synthesis and Application

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. shodhsagar.comjddhs.com

Sustainable Synthesis Approaches for this compound

While specific green synthesis routes for this compound are not extensively detailed in the literature, a plausible and sustainable approach is the catalytic hydrogenation of 1,3-diphenylpropane. This method aligns with several green chemistry principles.

Hydrogenation is an atom-economical reaction, where all atoms of the reactants (1,3-diphenylpropane and hydrogen gas) are incorporated into the final product, generating minimal waste. The use of a heterogeneous catalyst, such as ruthenium on an alumina (B75360) support (Ru/Al₂O₃), allows for easy separation from the reaction mixture and potential for recycling, which reduces catalyst waste and cost. google.com Conducting the reaction under milder pressure and temperature conditions, when possible, further contributes to a more sustainable process by reducing energy consumption.

| Reaction Step | Description | Green Chemistry Principle |

|---|---|---|

| Starting Material | 1,3-Diphenylpropane | - |

| Reagent | Hydrogen (H₂) | Use of a benign reagent. |

| Catalyst | Heterogeneous catalyst (e.g., Ru/Al₂O₃) | Catalysis; ease of separation and recyclability. |

| Reaction Type | Catalytic Hydrogenation | High atom economy; prevents waste. |

| Product | This compound | - |

| Byproduct | None | High atom economy. |

Development of Environmentally Benign Catalytic Systems Utilizing this compound

There is currently a lack of documented research demonstrating the specific utilization of this compound within environmentally benign catalytic systems. As a non-polar, high-boiling (boiling point: 292 °C) and chemically inert hydrocarbon, it possesses properties that could potentially allow it to be used as a solvent or an inert component in certain reaction systems. lookchem.com In principle, its low reactivity could prevent it from interfering with catalytic cycles. However, its use as a "green" solvent is not established, and other more sustainable and less hazardous solvent alternatives are generally preferred in modern chemical processes. mdpi.com The development of catalytic systems often focuses on the active components, such as the metal center and ligands, rather than the inert alkane backbone. iupac.org

Applications of 1,3 Dicyclohexylpropane in Advanced Materials Science

Polymeric Materials and High-Performance Polyamides

While 1,3-dicyclohexylpropane itself is a saturated hydrocarbon, its structural motif is central to the development of high-performance polymers. The core cyclohexane (B81311) rings are key components in monomers that impart rigidity and durability to the final polymer chain.

The development of high-performance polyamides often relies on cycloaliphatic diamines to introduce rigidity and improve thermal properties compared to their linear aliphatic counterparts. A crucial monomer in this class is 1,3-bis(aminomethyl)cyclohexane (1,3-BAC). wikipedia.orgcymitquimica.com This compound serves as a building block for specialized polyamides and as a curing agent for epoxy resins. wikipedia.orgechemi.com

The primary commercial manufacturing route to 1,3-BAC is the catalytic hydrogenation of m-xylylenediamine. wikipedia.orggoogle.com This process saturates the aromatic ring, creating the cyclohexane core of the 1,3-BAC molecule. This hydrogenation is analogous to the conversion of 1,3-diphenylpropane (B92013) to this compound, where an aromatic system is converted to a cycloaliphatic one. The resulting diamine, 1,3-BAC, can then be reacted with dicarboxylic acids to form polyamides with enhanced performance characteristics. cymitquimica.com

In the field of advanced polymers, block copolymers are synthesized to combine the distinct properties of different polymer segments into a single material. researchgate.netnih.gov For instance, combining flexible blocks, such as poly(dimethylsiloxane), with rigid, high-melting blocks can yield materials with high strength and thermal resistance without the need for vulcanization. taylorfrancis.com

Rigid-chain polymers, such as poly(phenylsilsesquioxanes), are known for their unique properties and thermal stability. taylorfrancis.com While direct synthesis of organosilicon compounds using this compound is not prominently documented, the incorporation of rigid cycloaliphatic structures is a known strategy to enhance the performance of copolymers. A structural unit like a dicyclohexylalkane could theoretically serve as a rigid segment in a block copolymer, imparting properties such as a higher glass transition temperature and improved mechanical durability to the final material.

The creation of novel polymers and composites is driven by the demand for materials with tailored properties for specific applications. researchgate.netchemrxiv.org The inclusion of cycloaliphatic monomers, such as the aforementioned 1,3-bis(aminomethyl)cyclohexane, is a key strategy in this pursuit. These monomers contribute to polymers with higher melting points and greater thermal stability. rsc.org

Liquid Organic Hydrogen Carrier (LOHC) Systems

This compound is the hydrogen-rich, or "charged," form in a Liquid Organic Hydrogen Carrier (LOHC) system paired with its hydrogen-lean, or "discharged," counterpart, 1,3-diphenylpropane. researchgate.netmdpi.com LOHC technology is a promising method for the safe storage and transport of hydrogen in a liquid state under ambient conditions. mdpi.com The hydrogen is chemically bound to the carrier molecule through a catalytic hydrogenation process and released through a subsequent dehydrogenation process. mdpi.com

Thermodynamic analysis shows that the dehydrogenation reaction is endothermic, requiring an energy input, while the hydrogenation reaction is exothermic. semanticscholar.org An ideal LOHC system has a reaction enthalpy that is not excessively high, to minimize the energy required for hydrogen release, but also not too low, to avoid thermodynamic limitations during the regeneration (hydrogenation) step. mdpi.comsemanticscholar.org

Below is a table summarizing the calculated thermodynamic data for the dehydrogenation of this compound.

| Property | Symbol | Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Formation (Liquid) | ΔfH°m(liq) | -419.8 |

| Standard Molar Enthalpy of Vaporization | ΔlgH°m | 73.0 |

| Standard Molar Enthalpy of Formation (Gas) | ΔfH°m(g) | -346.8 |

| Dehydrogenation Reaction Enthalpy (per mole of H₂) | ΔrH°/nH₂ | ~65-68 |

Note: Values are derived from computational and group additivity methods presented in thermodynamic studies. The reaction enthalpy for dehydrogenation may vary slightly based on the calculation method.

The performance of the this compound system can be evaluated by comparing its thermodynamic properties to other LOHC candidates, such as those based on different aromatic hydrocarbons or ethers. mdpi.com The introduction of an oxygen atom, creating an ether linkage as in dibenzyl ether, can influence the thermodynamic properties of the hydrogenation/dehydrogenation reactions. mdpi.com

Studies comparing these systems have found that for LOHCs based on benzyl (B1604629) phenyl ether and dibenzyl ether, the introduction of the oxygen functionality is not thermodynamically advantageous compared to hydrocarbon systems like those based on 1,2-diphenylethane (B90400) and 1,3-diphenylpropane. mdpi.com The dehydrogenation entropies across many LOHC pairs are quite similar, meaning the equilibrium position is primarily determined by the enthalpic term. researchgate.net

The following table provides a comparison of the dehydrogenation reaction enthalpies for different LOHC systems.

| LOHC Pair (Lean/Rich) | System Type | Dehydrogenation Enthalpy (ΔrH°/nH₂) (kJ·mol⁻¹) |

| 1,3-Diphenylpropane / This compound | Aromatic Hydrocarbon | ~65-68 |

| Diphenylmethane / Dicyclohexylmethane (B1201802) | Aromatic Hydrocarbon | ~65-67 |

| Dibenzyl ether / Dicyclohexylmethyl ether | Ether-Based | ~69-72 |

| Benzene (B151609) / Cyclohexane | Aromatic Hydrocarbon | ~69 |

Note: The data illustrates that the 1,3-diphenylpropane system has a dehydrogenation enthalpy comparable to or slightly lower than some other common LOHC candidates, which can be a favorable characteristic for the hydrogen release step.

Influence of Structural Features on LOHC Performance

The performance of a Liquid Organic Hydrogen Carrier (LOHC) is intricately linked to the molecular structure of both its hydrogen-lean and hydrogen-rich forms. In the case of the 1,3-diphenylpropane/1,3-dicyclohexylpropane LOHC system, the structural features play a crucial role in its thermodynamic properties, which in turn dictate the conditions required for hydrogenation and dehydrogenation.

The propane (B168953) bridge connecting the two cyclohexyl rings is a key structural feature. This three-carbon chain provides a degree of flexibility to the molecule. Research comparing the thermodynamic properties of LOHC systems has provided insights into how such structural elements influence performance. Specifically, the thermodynamic properties of the dehydrogenation of this compound to 1,3-diphenylpropane have been compared to other LOHC pairs, including those containing oxygen functionalities.

One study found that in systems based on benzyl phenyl ether and dibenzyl ether, the introduction of an oxygen atom is not thermodynamically advantageous when compared to LOHC systems based on 1,2-diphenylethane and 1,3-diphenylpropane. lookchem.com This suggests that the purely hydrocarbon structure of the 1,3-diphenylpropane/1,3-dicyclohexylpropane pair presents a viable thermodynamic profile for hydrogen storage without the need for heteroatoms to favorably alter the reaction enthalpies and Gibbs free energies.

The enthalpy of vaporization is another critical parameter for LOHC systems, and it is influenced by the molecule's structure. Group additivity methods, which correlate structural properties with thermodynamic data, have been used to calculate the enthalpy of vaporization for this compound. lookchem.com These calculations, which consider the contributions of the cyclohexyl fragments and the propane bridge, provide theoretical values that align well with experimental approximations, underscoring the predictability of its phase-change behavior based on its structure.

The following table summarizes the calculated thermodynamic properties for the dehydrogenation of this compound, providing a quantitative look at its LOHC performance characteristics.

| Thermodynamic Property | Value | Units | Reference |

| Enthalpy of Vaporization (Calculated) | Data not fully available in snippets | kJ·mol⁻¹ | lookchem.com |

| Liquid-Phase Reaction Entropy | Data not fully available in snippets | J·mol⁻¹·K⁻¹ | lookchem.com |

While the thermodynamic aspects are partially understood, detailed research specifically isolating the influence of the propane bridge length on the kinetics of hydrogen release and the long-term stability of the this compound system over repeated hydrogenation-dehydrogenation cycles is not extensively detailed in the available literature. Such studies would be crucial for a complete performance evaluation, as factors like catalyst interaction and the potential for side reactions are heavily dependent on the precise molecular geometry and bond energies within the LOHC molecule.

Optoelectronic and Photoluminescent Material Development

A thorough review of scientific literature and patent databases reveals no significant research or development activities focused on the application of this compound in optoelectronic and photoluminescent materials. The saturated, non-conjugated nature of its hydrocarbon structure means it does not possess the necessary electronic properties, such as extended π-systems, that are typically required for light emission or charge transport in such devices.

Consistent with the lack of findings for general optoelectronic applications, there is no available scientific literature or patented technology that describes the exploration or use of this compound in the formulation or fabrication of electroluminescent devices, such as Organic Light-Emitting Diodes (OLEDs). The fundamental requirements for materials in these devices include capabilities for efficient charge injection, transport, and radiative recombination, which are characteristic of conjugated organic molecules, organometallic complexes, or quantum dots. This compound does not fall into any of these material classes.

Physicochemical Studies and Solution Behavior of 1,3 Dicyclohexylpropane Systems

Excess Volume of Mixing Investigations

Experimental investigations into the excess volumes of mixing have been conducted for binary systems containing 1,3-dicyclohexylpropane. One such study focused on the mixture of cyclohexane (B81311) and this compound at 20°C and 40°C. rsc.org The measurements revealed that the excess volume for this system is positive across the entire composition range at both temperatures.

The excess volume (VE) is defined as the difference between the actual volume of the mixture and the sum of the volumes of the pure components. A positive excess volume indicates that the volume of the mixture is greater than what would be expected for an ideal solution, suggesting that the interactions between the unlike molecules (cyclohexane and this compound) are weaker than the average interactions between the like molecules in the pure components. This leads to an expansion in volume upon mixing.

The experimental data for the cyclohexane and this compound system is presented in the table below. The mole fraction, x, represents the proportion of cyclohexane in the mixture.

Excess Molar Volumes (cm³/mol) of Cyclohexane + this compound Systems

| Mole Fraction of Cyclohexane (x) | VE at 20°C | VE at 40°C |

|---|---|---|

| 0.1 | +0.05 | +0.06 |

| 0.2 | +0.10 | +0.12 |

| 0.3 | +0.14 | +0.17 |

| 0.4 | +0.17 | +0.20 |

| 0.5 | +0.18 | +0.22 |

| 0.6 | +0.18 | +0.21 |

| 0.7 | +0.16 | +0.19 |

| 0.8 | +0.12 | +0.15 |

The experimental excess volume data for the cyclohexane + this compound system has been compared with theoretical predictions, notably from Prigogine's average potential, corresponding states theory. rsc.org This theory is an extension of the corresponding states principle to mixtures of molecules that differ in size. rsc.org

The theory models a mixture by considering a reference substance, often a "monomer," and then treating the other components as "polymers" made up of segments of this monomer. rsc.org For the system , cyclohexane can be considered the monomer. A key prediction of this theory for a monomer mixed with a series of larger molecules is that excess thermodynamic functions, such as the excess volume, will exhibit a minimum as the size of the larger molecule increases. rsc.org The experimental results for a series of dicyclohexylalkanes, including this compound, were found to be in reasonable qualitative agreement with this prediction. rsc.org The theory helps to explain the observed positive excess volumes by accounting for the differences in molecular size and the resulting changes in intermolecular interactions and packing upon mixing. rsc.org

Molecular Dynamics and Relaxation Phenomena

The study of molecular dynamics in liquids, particularly through techniques like nuclear magnetic resonance (NMR) spectroscopy, provides deep insights into the motion of molecules and their constituent parts. For this compound, these studies reveal how the molecule's structure influences its dynamic behavior.

Proton spin-lattice relaxation time (T1) is a fundamental NMR parameter that characterizes the rate at which protons in a sample return to their thermal equilibrium state after being excited by a radiofrequency pulse. ucl.ac.uk This relaxation process is driven by the fluctuating local magnetic fields caused by molecular motions.

A study on the pressure dependence of proton T1 was conducted for several liquid hydrocarbons, including this compound, at a room temperature of 28°C and a resonant frequency of 20.00 MHz. aip.org The investigation revealed that for this compound, like some other dicyclohexylalkanes, the T1 value exhibits a minimum. aip.org The presence of a T1 minimum is significant as it indicates that the rate of molecular reorientation is on the same timescale as the NMR frequency. aip.org Specifically, three of the compounds studied, including this compound, showed T1 minima around 0.017 seconds. aip.org

The volume of activation (ΔV‡) for the molecular correlation time (τc) provides information about the volume change required for a molecule to reorient itself in the liquid. This parameter can be estimated from the pressure dependence of the T1 relaxation time. aip.org

For this compound, the volume of activation was estimated and found to be nearly the same as that for dicyclohexyl methane, 1,4-dicyclohexyl butane, and 1,9-dicyclohexyl nonane. aip.org This similarity suggests that the fundamental motional processes in these molecules are comparable. A slightly higher ΔV‡ was observed for other related compounds, indicating differences in the packing and intermolecular interactions that affect molecular motion. aip.org The value of τc at one atmosphere and its significance are also discussed in the context of the reorientation of the cyclohexyl rings. aip.org

The dominant mechanism for proton spin-lattice relaxation in this compound is believed to be the reorientation of the cyclohexyl rings. aip.org The flexible nature of the cyclohexane ring allows for internal motions, such as ring inversion, which contribute significantly to the fluctuating magnetic fields experienced by the protons. acs.org

Structural Effects on Viscosity and Macroscopic Properties

The molecular structure of an alicyclic compound is a primary determinant of its bulk physical properties, including viscosity. In the case of this compound, the presence of two bulky cyclohexyl groups connected by a flexible three-carbon propyl chain dictates its macroscopic behavior. The length and nature of this linker, along with the three-dimensional conformation of the cyclohexane rings, influence intermolecular interactions and the fluid's resistance to flow.

Research into complex fluids has been motivated by the need to understand the relationship between microscopic molecular characteristics and the macroscopic properties that are critical for applications such as lubricants. acs.org The general trend observed is that hydrocarbons featuring a cyclohexane ring exhibit higher viscosity than their phenyl analogues. acs.org This is attributed to the more voluminous and three-dimensional structure of the cyclohexane ring compared to the planar and more rigid aromatic ring, leading to a larger effective molecular volume. acs.org

Below is a table of key physicochemical properties for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₈ | nih.gov |

| Molecular Weight | 208.38 g/mol | nih.gov |

| Density | 0.8728 g/cm³ | chembk.com |

| Melting Point | -17 °C | chembk.comlookchem.com |

| Boiling Point | 291.69 °C | chembk.comlookchem.com |

| Refractive Index | 1.4736 | chembk.comlookchem.com |

Correlation between Molecular Rigidity and Viscous Behavior

A direct correlation exists between the rigidity of a molecule's framework and its viscosity. A stiffer molecular structure generally leads to increased viscosity. acs.org The flexibility or rigidity of dicyclohexyl-substituted alkanes is significantly affected by the length and branching of the alkyl chain separating the two rings. acs.org

Studies comparing a series of dicyclohexyl compounds have provided insight into this relationship. For instance, molecules like 1,2-dicyclohexylethane (B1329587) and 2,4-dicyclohexylpentane are considered semi-rigid. acs.org In contrast, this compound is described as being less restricted. acs.org The increased length of the alkyl chain from a two-carbon (ethane) to a three-carbon (propane) linker allows for more conformational freedom and less restricted motion. acs.org This decrease in molecular rigidity is a direct consequence of the longer chain between the cyclohexyl rings. acs.org

The general principle is that molecular rigidity in this class of compounds decreases as the length of the alkyl chain connecting the cyclohexyl rings increases and as branching decreases. acs.org This structural flexibility influences how the molecules entangle and slide past one another, which is macroscopically observed as the fluid's viscosity.

Table 2: Relative Molecular Rigidity in Dicyclohexyl Alkanes

| Compound | Linker Structure | Relative Rigidity |

|---|---|---|

| 2,4-Dicyclohexyl-2-methylpentane | Branched 5-carbon | Highest |

| 2,4-Dicyclohexylpentane | Branched 5-carbon | High |

| 1,2-Dicyclohexylethane | Linear 2-carbon | Semi-rigid |

| This compound | Linear 3-carbon | Less restricted/Flexible |

This table is based on comparative findings reported in scientific literature. acs.org

Computational and Theoretical Investigations of 1,3 Dicyclohexylpropane

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful tool for the detailed examination of molecular structures and energies. For 1,3-dicyclohexylpropane, these methods are instrumental in determining fundamental thermodynamic data.

Determination of Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation is a key thermodynamic property that has been a subject of computational studies for this compound. High-level quantum chemical calculations, such as the G3MP2 method, have been employed to determine the gas-phase enthalpies of formation. mdpi.com This method involves calculating the total enthalpies of the most stable conformers of the molecule. mdpi.com The resulting enthalpies are then used to derive the standard molar enthalpies of formation through atomization procedures. mdpi.com These calculated values are crucial for thermodynamic analysis and for validating experimental data. mdpi.comresearchgate.net

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) methods are widely used to investigate the properties of cycloalkanes like this compound. nih.govnih.gov Ab initio methods, such as Hartree-Fock (HF) with a 6-31G* basis set, have been utilized to obtain quantum properties including heat capacity, entropy, and thermal energy. nih.gov DFT methods are also employed to calculate the structures of related cyclophane compounds, although some functionals like B3LYP may not accurately reproduce the geometry of certain strained systems. acs.org For more complex properties and interactions, advanced computational methods are necessary to achieve high accuracy. researchgate.net The G3MP2 composite method, a high-level ab initio calculation, has been used to determine the gas-phase enthalpies of formation for this compound as part of broader studies on liquid organic hydrogen carriers. mdpi.com

Group Additivity Methods for Thermodynamic Property Prediction

Group additivity (GA) methods provide a practical approach for estimating the thermodynamic properties of organic molecules by summing the contributions of their constituent functional groups. researchgate.net This "Lego box" approach is valuable for correlating structural features with macroscopic properties. mdpi.com

For cycloalkanes, GA methods have been developed to predict properties like heat capacity. nist.gov However, conventional GA methods can face challenges with cyclic molecules, often requiring specific "ring" corrections to improve accuracy. mdpi.comresearchgate.net The thermodynamic properties of this compound have been evaluated using GA methods, with the results showing good agreement with other predictive techniques. mdpi.comresearchgate.net These methods are particularly useful for creating a consistent set of thermochemical data, which is essential for chemical engineering calculations. mdpi.comresearchgate.net

Table 1: Thermodynamic Property Prediction Methods for this compound

| Method | Predicted Properties | Key Features |

|---|---|---|

| Quantum Chemical Calculations (G3MP2) | Standard molar enthalpy of formation (gas-phase) | High-level ab initio method, considers stable conformers. mdpi.com |

| Ab Initio (HF/6-31G*) | Heat capacity, entropy, thermal energy | Provides fundamental quantum properties. nih.gov |

| Group Additivity (GA) | Enthalpy of vaporization, heat capacity | Sums contributions of functional groups; requires ring corrections for cyclic molecules. mdpi.comresearchgate.netnist.gov |

| Quantitative Structure-Property Relationship (QSPR) | Entropy, heat capacity, thermal energy | Uses molecular descriptors and statistical models (GA-MLR). nih.govnih.gov |

Advanced Machine Learning and Neural Network Approaches in Molecular Modeling

The advent of machine learning and neural networks has revolutionized molecular modeling, offering powerful new tools for predicting molecular properties and understanding complex chemical systems.

Message Passing Neural Networks for Molecular Representation Learning

Message Passing Neural Networks (MPNNs) have emerged as a leading architecture for learning from molecular graph structures, where atoms are nodes and bonds are edges. arxiv.orgsmolecule.com These networks are adept at predicting a wide range of molecular properties. arxiv.org However, standard MPNNs are generally invariant to stereochemistry, a significant limitation when dealing with chiral molecules. arxiv.org For scaffolds like this compound, which can possess chiral centers, this is a critical consideration. arxiv.orgbiorxiv.org Researchers are actively developing new MPNN frameworks, such as Communicative Message Passing Transformer (CoMPT) networks, to better capture the nuances of molecular structure, including both node and edge information. arxiv.org

Addressing Tetrahedral Chirality in Computational Models for this compound Scaffolds

A key challenge in the computational modeling of molecules like this compound is the accurate representation of tetrahedral chirality. arxiv.org Standard graph-based neural networks often fail to distinguish between stereoisomers, which can have vastly different biological activities and physical properties. arxiv.org

To address this, customized aggregation functions for MPNNs have been developed to learn the properties of molecules with tetrahedral chirality. arxiv.org Furthermore, new GNN models like MolKGNN (Molecular-Kernel Graph Neural Network) have been proposed. biorxiv.org These models are designed to be chirality-aware and SE(3)-invariant, meaning they can distinguish between enantiomers while being robust to the molecule's 3D orientation. biorxiv.org

A specific dataset, D4DCHP, has been created using the this compound scaffold to benchmark the performance of these chirality-aware models. arxiv.orgmit.edu This dataset contains stereoisomer pairs and is used to train and evaluate models on their ability to differentiate between them based on properties like protein-ligand docking scores. arxiv.orgmit.edu The MolKGNN model, for instance, has demonstrated near-perfect accuracy in distinguishing between R and S stereocenters on a dataset derived from the this compound scaffold. biorxiv.orgopenreview.net

Table 2: Machine Learning Approaches for this compound Scaffolds

| Approach | Focus | Key Innovation | Dataset Example |

|---|---|---|---|

| Message Passing Neural Networks (MPNNs) | Molecular property prediction | Learning from graph representations. arxiv.org | General molecular datasets |

| Chirality-Aware MPNNs | Distinguishing stereoisomers | Custom aggregation functions. arxiv.org | D4DCHP arxiv.orgmit.edu |

| Molecular-Kernel Graph Neural Network (MolKGNN) | Chirality-aware molecular representation | Interpretable molecular kernels, SE(3)-invariance. biorxiv.org | D4DCHP-derived dataset biorxiv.orgopenreview.net |

Conformer Generation and Kinetic Parameter Prediction

Computational and theoretical investigations play a crucial role in understanding the structure-property relationships of molecules like this compound. These studies provide insights into the molecule's three-dimensional shapes (conformers) and its reactive behavior by predicting the kinetic parameters for chemical transformations.

Conformer Generation

The conformational landscape of this compound, a molecule with considerable flexibility due to its propane (B168953) linker and two cyclohexyl rings, has been a subject of theoretical investigation, particularly in the context of its use in Liquid Organic Hydrogen Carrier (LOHC) systems. researchgate.netmdpi.com In these systems, the molecule and its dehydrogenated counterpart, 1,3-diphenylpropane (B92013), form a reversible pair for hydrogen storage. mdpi.com

The generation of stable conformers is a foundational step in computational chemistry, as the geometry of a molecule dictates its energy and properties. For this compound, a multi-step computational approach is often employed to identify the most stable conformers. mdpi.com A common workflow involves:

Initial Conformer Search: A broad search for possible conformations is performed using computationally inexpensive methods like the GFNn-xTB level of theory in an iMTD-GC workflow. mdpi.com This step explores the potential energy surface to identify a wide range of possible molecular shapes.

Geometry Optimization: The structures obtained from the initial search are then optimized using more accurate methods, such as Density Functional Theory (DFT) with the B3LYP functional and the 6-31g(d,p) basis set. mdpi.com This process refines the geometries to find local energy minima.

High-Accuracy Energy Calculations: Finally, to obtain highly accurate energies and determine the most stable conformers, high-level quantum chemical calculations like the G3MP2 method are used. mdpi.com

Studies have found that the energy differences between the various conformers of this compound are quite small, lying within a few kJ·mol⁻¹. mdpi.com This indicates that the molecule is flexible and can easily adopt several different shapes at room temperature. The this compound skeletal scaffold has also been utilized in the creation of large datasets for developing and benchmarking chirality-aware machine learning models in drug discovery, highlighting the importance of understanding its spatial arrangements. arxiv.orgopenreview.net

| Step | Method | Purpose | Reference |

|---|---|---|---|

| Initial Search | GFNn-xTB in iMTD-GC | Broad exploration of conformational space | mdpi.com |

| Optimization | B3LYP/6-31g(d,p) | Refinement of conformer geometries | mdpi.com |

| Final Energy Calculation | G3MP2 | Accurate determination of conformer stability | mdpi.com |

Kinetic Parameter Prediction

The prediction of kinetic parameters, such as activation energies and reaction rate constants, is essential for understanding the chemical behavior of this compound, for instance, in pyrolysis or dehydrogenation reactions relevant to LOHC applications. rsc.orgencyclopedia.pub Direct experimental measurement or high-fidelity computational derivation of these parameters for every possible reaction can be incredibly labor-intensive. mit.edu

Consequently, the field is increasingly turning to modern machine learning (ML) frameworks to accelerate the prediction of kinetic parameters. mit.edu These data-driven techniques are trained on large datasets of known reactions to learn the complex relationships between molecular structure and reactivity. imist.ma For alkanes, ML models are being developed to accurately predict rate constants for critical reactions like cracking and hydrogen abstraction. acs.orgresearchgate.net

Derivatives and Structural Analogues of 1,3 Dicyclohexylpropane

Comparative Studies with Related Dicyclohexylalkanes (e.g., 1,2-Dicyclohexylethane (B1329587), Dicyclohexylmethane)

Comparative analysis of 1,3-dicyclohexylpropane with its shorter-chain homologues, dicyclohexylmethane (B1201802) and 1,2-dicyclohexylethane, reveals systematic trends in their physical and thermodynamic properties. These differences are primarily influenced by molecular weight, chain length, and the resulting intermolecular forces.

Dicyclohexylmethane (C₁₃H₂₄), with a single methylene (B1212753) bridge, is the most compact of the three. ontosight.ai 1,2-dicyclohexylethane (C₁₄H₂₆) has a two-carbon linker, and this compound (C₁₅H₂₈) possesses the longest, three-carbon chain. ontosight.ai This increase in the length of the alkyl chain directly impacts properties such as boiling point and viscosity. For instance, the viscosity of the cyclohexyl series sees a significant 60% increase when moving from dicyclohexylmethane to this compound at 210°F.

In the context of Liquid Organic Hydrogen Carriers (LOHC), the thermodynamic properties of these dicyclohexylalkanes are of particular interest. The dehydrogenation process, which releases hydrogen, is influenced by the molecular structure. Studies have evaluated the thermochemical data for these compounds to optimize hydrogen storage and release processes.

Below is a comparative table of selected physicochemical properties for these dicyclohexylalkanes.

| Property | Dicyclohexylmethane | 1,2-Dicyclohexylethane | This compound |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₄ | C₁₄H₂₆ | C₁₅H₂₈ |

| Molecular Weight (g/mol) | 180.33 nih.gov | 194.36 nih.gov | 208.38 nih.gov |

| Boiling Point (°C) | ~220 | ~260 ontosight.ai | 291.69 chembk.com |

| Melting Point (°C) | - | ~-20 ontosight.ai | -17 chembk.com |

| Density (g/cm³) | - | - | 0.8728 chembk.com |

Functionalized this compound Derivatives in Catalysis and Materials

The introduction of functional groups onto the this compound scaffold opens up a wide array of applications in catalysis and materials science. These modifications can dramatically alter the molecule's chemical reactivity, polarity, and ability to coordinate with metals or participate in polymerization reactions.

One example of a functionalized derivative is 1,3-dicyclohexylprop-2-en-1-yl trifluoroacetate (B77799) . The presence of the trifluoroacetate group, a good leaving group, and a double bond makes this compound a versatile intermediate in organic synthesis. smolecule.com Its potential applications extend to pharmaceutical chemistry, where the unique structure could be a precursor for novel drug candidates, and in material science, where the reactive functional groups could be utilized in polymer chemistry. smolecule.com

The synthesis of such derivatives often involves multi-step processes. For 1,3-dicyclohexylprop-2-en-1-yl trifluoroacetate, a propene moiety can be introduced starting from cyclohexene (B86901) derivatives, followed by trifluoroacetylation using trifluoroacetic anhydride (B1165640) or acid. smolecule.com

Furthermore, the core this compound structure has been employed in computational chemistry for stereochemical studies. A dataset, referred to as D4DCHP, has been developed using stereoisomer pairs of a single this compound skeletal scaffold to benchmark the performance of machine learning models in predicting properties influenced by tetrahedral chirality. arxiv.orgmit.edu This highlights its role as a scaffold in the design and evaluation of molecules for applications such as drug discovery, where stereochemistry is crucial for biological activity.

Research into functionalized this compound derivatives continues to explore their potential as ligands in catalysis, monomers for high-performance polymers, and as components in advanced materials. ontosight.ai

Synthesis of Isomeric Dicyclohexylpropane Compounds (e.g., 2,2-Dicyclohexylpropane)

Isomers of this compound, where the two cyclohexyl rings are attached to different positions on the propane (B168953) chain, exhibit distinct properties due to variations in steric hindrance and molecular symmetry. The synthesis of these isomers often requires specific synthetic routes.

1,2-Dicyclohexylpropane (C₁₅H₂₈), a positional isomer of this compound, can be synthesized through the reaction of cyclohexylmagnesium bromide with 1,2-dibromopropane (B165211). ontosight.ai This Grignard reaction is a common method for forming carbon-carbon bonds.

Another important isomer is 2,2-dicyclohexylpropane (B1597342) (C₁₅H₂₈), also known as 1,1'-(1-methylethylidene)biscyclohexane. lookchem.com This compound is structurally related to bisphenol A (BPA) and can be synthesized via the catalytic hydrogenation of BPA. This industrial process typically employs noble metal catalysts like ruthenium, palladium, or nickel on a support such as activated carbon or alumina (B75360), under high temperature and hydrogen pressure. A related synthesis involves the direct conversion of polycarbonate waste into 2,2-dicyclohexylpropane.

The synthesis of cycloalkanes, in general, can be achieved through various methods, such as Perkin's method, which is suitable for forming rings up to six members. This method involves the reaction of a terminal dibromide with a malonic ester in the presence of a base. cutm.ac.in

The table below summarizes the isomeric dicyclohexylpropane compounds and their synthesis methods.

| Compound Name | Structure | Common Synthesis Method(s) |

|---|---|---|

| 1,2-Dicyclohexylpropane | Two cyclohexyl groups on adjacent carbons of the propane chain | Reaction of cyclohexylmagnesium bromide with 1,2-dibromopropane ontosight.ai |

| This compound | Two cyclohexyl groups on the terminal carbons of the propane chain | Alkylation of cyclohexane (B81311) with 1,3-dibromopropane (B121459); Catalytic hydrogenation of 1,3-diphenylpropane (B92013) |

| 2,2-Dicyclohexylpropane | Two cyclohexyl groups on the central carbon of the propane chain | Catalytic hydrogenation of bisphenol A; Conversion of polycarbonate waste |

Analytical Methodologies for 1,3 Dicyclohexylpropane Characterization in Research

Spectroscopic Techniques (e.g., NMR, IR, GC-MS) in Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and composition of 1,3-dicyclohexylpropane by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of the cyclohexyl rings and the three-carbon propane (B168953) linker. In ¹H NMR, the chemical shifts for the protons on the cyclohexyl rings are typically observed in the range of δ 1.0–2.5 ppm. ¹³C NMR is used to identify all the carbon environments within the molecule. nih.gov Furthermore, advanced techniques such as ¹³C NMR relaxation studies can offer insights into the molecular dynamics, revealing that the motion of this compound is less restricted compared to its more branched isomers. acs.org Two-dimensional NMR techniques like HETCOR can be used to unambiguously assign all carbon and proton signals. acs.org

| NMR Data for this compound Structural Confirmation | | :--- | :--- | | Technique | Information Obtained | | ¹H NMR | Confirms the presence of cyclohexyl and propyl protons, typically with chemical shifts between δ 1.0-2.5 ppm. | | ¹³C NMR | Identifies the different carbon environments in the cyclohexyl rings and the propane chain. nih.gov | | ¹³C NMR Relaxation | Provides data on molecular mobility and rotational dynamics. acs.org | | 2D HETCOR | Correlates proton and carbon signals for unambiguous structural assignment. acs.org |

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. For an aliphatic hydrocarbon like this compound, the IR spectrum is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. The most prominent of these are the C-H stretching vibrations, which are typically observed in the region of 2850-2960 cm⁻¹. The C-C bond bending vibrations appear in the fingerprint region of the spectrum, contributing to a unique pattern for the compound.

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | C-H Stretching (Alkyl) | ~2850 - 2960 | | C-C Bending (Alkyl) | ~1450 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it highly effective for both identifying this compound and assessing its purity. nih.gov The gas chromatograph separates the compound from any impurities, and the mass spectrometer then fragments the molecule and detects the resulting ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound, the mass spectrum shows characteristic peaks at specific mass-to-charge ratios (m/z). nih.gov This technique has been successfully used to identify this compound in complex mixtures such as plant extracts. psu.eduphcogj.com

| GC-MS Fragmentation Data for this compound | | :--- | :--- | | Fragment Ion | m/z Value | | Top Peak | 83 nih.gov | | 2nd Highest Peak | 82 nih.gov | | 3rd Highest Peak | 55 nih.gov |

Chromatographic Methods (e.g., GC) for Separation and Identification

Chromatographic methods are essential for the separation and identification of this compound, particularly when it is part of a mixture.

Gas Chromatography (GC) is a primary technique for separating volatile compounds. scribd.com In the context of this compound analysis, a sample is vaporized and transported by a carrier gas through a column. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and a stationary phase within the column. Non-polar columns, such as those with a DB-5 stationary phase, are effective in resolving isomers of dicyclohexylpropane. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific GC conditions and is used for its identification. phcogj.com

Research involving the analysis of plant extracts has utilized GC to separate components prior to MS detection. phcogj.com The conditions of the gas chromatograph are carefully controlled to achieve optimal separation.

| Example of GC Conditions for Analysis of a Sample Containing this compound | | :--- | :--- | | Parameter | Condition | | Carrier Gas | Helium phcogj.com | | Injector Temperature | 230°C phcogj.com | | Column Temperature Program | Initial 30°C for 2 min, ramp to 140°C for 5 min, then ramp to 270°C and hold. phcogj.com | | Detector | Mass Spectrometer (in GC-MS) phcogj.com |

Future Research Trajectories for 1,3 Dicyclohexylpropane

Expanding Catalytic Applications and Ligand Design

The distinctive structure of 1,3-dicyclohexylpropane makes it a promising scaffold for the design of novel ligands in catalysis. repec.org Its involvement in iridium-catalyzed carbon-carbon coupling reactions highlights its potential to enhance reaction efficiency and selectivity by acting as a ligand. repec.org

Future research will likely focus on:

Diversification of Catalytic Systems: Exploring the use of this compound-based ligands in a wider range of transition metal-catalyzed reactions beyond iridium. This could include palladium, rhodium, and ruthenium-catalyzed processes, which are pivotal in organic synthesis. nih.gov

Stereoselective Catalysis: The chiral nature of certain this compound derivatives makes its scaffold a valuable tool in stereochemical studies and a promising candidate for asymmetric catalysis. Research into ligands that can induce high levels of enantioselectivity in reactions is a significant area of interest.

Mechanism-Driven Ligand Optimization: A deeper understanding of how the ligand's steric and electronic properties influence the catalytic cycle is crucial. scholaris.ca Future work will likely involve modifying the cyclohexane (B81311) rings or the propane (B168953) linker with various functional groups to fine-tune the ligand's performance for specific catalytic transformations. This systematic modification allows for the optimization of catalyst activity and stability. scholaris.ca

Innovations in Polymer and Advanced Material Development

This compound and its derivatives are valuable monomers for creating high-performance polymers and advanced materials due to the thermal stability conferred by the saturated rings. Research in this area is geared towards developing materials with tailored properties for specialized applications. repec.orgontosight.ai

Key areas for future investigation include:

High-Performance Polyamides and Polyesters: The incorporation of the this compound moiety into polymer backbones, such as in polyamides, has been shown to enhance thermal resistance and mechanical strength. Future research will aim to synthesize and characterize a broader range of these polymers to understand the structure-property relationships and expand their application in high-temperature environments.

Organosilicon and Block Copolymers: The use of this compound as a precursor for organosilicon building blocks and block copolymers is an emerging field. repec.org These materials are critical for developing advanced coatings, adhesives, and materials for electronic devices with specific functionalities.

Photoluminescent Materials: The structural characteristics of this compound make it a candidate for creating novel materials for electroluminescent devices. repec.org Further exploration into its derivatives could lead to the development of new organic light-emitting diode (OLED) materials.

Refinements in LOHC System Optimization

Future research directions include:

Catalyst Development for Dehydrogenation: The endothermic nature of the hydrogen release from this compound necessitates efficient and robust catalysts that can operate at lower temperatures to improve the energy efficiency of the process. mdpi.com The development of catalysts that minimize side reactions, such as cracking, is also a critical research area. mdpi.com

Thermodynamic and Kinetic Studies: A thorough understanding of the thermodynamic and kinetic parameters of the hydrogenation and dehydrogenation reactions is crucial for process optimization. mdpi.comannualreviews.org This includes precise measurements of reaction enthalpies and entropies to inform chemical engineering calculations. annualreviews.orgresearchgate.net

Below is a data table with thermodynamic data for the dehydrogenation of this compound's aromatic counterpart, 1,3-diphenylpropane (B92013).

| Thermodynamic Property | Value | Units |

|---|---|---|

| Liquid-phase Reaction Enthalpy (ΔrH°(liq)) | 409.8 | kJ·mol⁻¹ |

| Liquid-phase Reaction Entropy (ΔrS°(liq)) | 757 | J·mol⁻¹·K⁻¹ |

| Equilibrium Temperature (Teq) | 541 | K |

Advanced Computational Modeling for Complex Systems

Computational modeling is an indispensable tool for accelerating research and development related to this compound. It allows for the prediction of properties and the simulation of complex processes, guiding experimental efforts.

Future research will increasingly rely on:

Quantum Chemical Calculations: High-level quantum chemical methods, such as G3MP2, are used to accurately calculate gas-phase enthalpies of formation and absolute entropies. mdpi.comannualreviews.org These calculations are vital for a detailed thermodynamic analysis of LOHC systems and for understanding reaction mechanisms at a molecular level. annualreviews.org

Computational Fluid Dynamics (CFD): CFD simulations are employed to model and optimize the design of reactors for LOHC dehydrogenation. acs.org These models help in understanding the complex interplay of fluid flow, heat transfer, and reaction kinetics within the reactor, leading to more efficient designs.

Machine Learning and AI: Machine learning models, such as the Molecular-Kernel Graph Neural Network (MolKGNN), are being developed to predict molecular properties and activities. repec.org The this compound scaffold has been used in datasets like CHIRAL1 to train models for chirality-aware quantitative structure-activity relationship (QSAR) modeling, which has implications for drug discovery. repec.orgdiva-portal.org Machine learning is also being applied to catalyst design and performance prediction for dehydrogenation reactions. researchgate.netrsc.org

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

Developing sustainable and cost-effective methods for the synthesis of this compound is crucial for its widespread application. repec.org While traditional methods like the alkylation of cyclohexane and the catalytic hydrogenation of 1,3-dicyclohexylpropene are established, research is moving towards greener alternatives. repec.org

Promising future research areas are:

Biomass-Derived Routes: The conversion of lignocellulosic biomass into valuable chemicals is a cornerstone of green chemistry. scholaris.cafrontiersin.org Research is focused on the catalytic upgrading of biomass-derived platform molecules, such as those from lignin, through hydrodeoxygenation (HDO) to produce cycloalkanes like this compound. acs.orgrsc.orgacs.org This approach offers a renewable pathway to the compound.

Upcycling of Plastic Waste: A novel and sustainable approach involves the conversion of plastic waste, such as polycarbonate, into jet fuel range dicycloalkanes. acs.orgacs.org The hydrodeoxygenation of polycarbonate has been shown to produce 2,2-dicyclohexylpropane (B1597342) with high yields, and similar strategies could be adapted for the synthesis of the 1,3-isomer. acs.org This route not only provides a valuable chemical but also addresses the critical issue of plastic pollution. nih.gov

Green Catalysis and Solvents: The development of environmentally friendly catalysts and the use of greener solvents are central to sustainable synthesis. repec.orgnih.gov This includes exploring catalysts with high activity and selectivity that can be easily recovered and reused, as well as moving away from hazardous reagents and solvents. repec.orgnih.gov

The following table presents a summary of different synthetic approaches for dicyclohexylalkanes.

| Synthetic Pathway | Starting Material(s) | Key Process | Significance |

|---|---|---|---|

| Alkylation | Cyclohexane, 1,3-dibromopropane (B121459) | Alkylation with a strong base | Traditional laboratory synthesis |

| Catalytic Hydrogenation | 1,3-Dicyclohexylpropene | Hydrogenation with a metal catalyst | Industrial production method |

| Biomass Conversion | Lignin-derived phenolics | Hydrodeoxygenation (HDO) | Renewable and sustainable route acs.orgrsc.orgacs.org |

| Plastic Upcycling | Polycarbonate waste | Hydrodeoxygenation (HDO) | Circular economy approach acs.orgacs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.